1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene
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Overview
Description
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H4F2I2 and a molecular weight of 379.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethyl group attached to a benzene ring. It is a halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of a fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance the compound’s ability to bind to specific sites on target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene: Similar in structure but with different positions of the fluorine and fluoromethyl groups.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-4-iodo-benzene: Lacks the fluoromethyl group and has only one iodine atom.
Uniqueness
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene is unique due to the specific arrangement of its halogen atoms and the presence of both fluorine and fluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H4F2I2 |
---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
3-fluoro-1-(fluoromethyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |
InChI Key |
VDJXCNMGSSAPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CF)I)F)I |
Origin of Product |
United States |
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